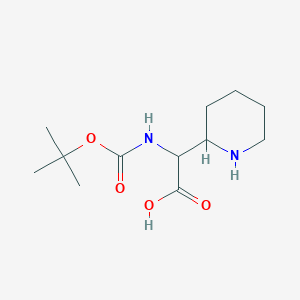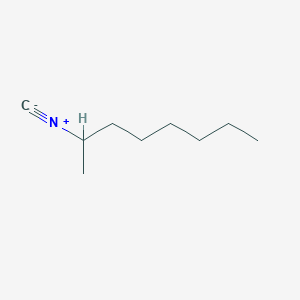
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate can be achieved through various esterification methods. One common approach is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid . Another method is the Steglich esterification, which uses carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of esters often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high efficiency and minimal environmental impact. For example, the Mukaiyama reagent in dimethyl carbonate (DMC) has been identified as a sustainable option for ester synthesis .
化学反应分析
Types of Reactions
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the ethoxy group.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, thioesters, or other substituted esters.
科学研究应用
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate has diverse applications in scientific research:
作用机制
The mechanism of action of Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate involves its interaction with specific molecular targets and pathways. The hydroxy group and conjugated diene system allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways . The exact molecular targets and pathways are still under investigation, but its structural features suggest it may interact with proteins and nucleic acids.
相似化合物的比较
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate can be compared with other esters and similar compounds:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl butanoate: Known for its fruity smell, used in flavorings and fragrances.
Ethyl eicosapentaenoic acid: An ester of eicosapentaenoic acid, used in medical applications for its anti-inflammatory properties.
属性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC 名称 |
ethyl (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoate |
InChI |
InChI=1S/C12H20O3/c1-5-12(4,14)9-7-8-10(3)11(13)15-6-2/h5,8,14H,1,6-7,9H2,2-4H3/b10-8+ |
InChI 键 |
SUZRSVLRBYXDFA-CSKARUKUSA-N |
手性 SMILES |
CCOC(=O)/C(=C/CCC(C)(C=C)O)/C |
规范 SMILES |
CCOC(=O)C(=CCCC(C)(C=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



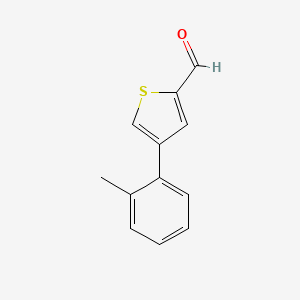
![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)

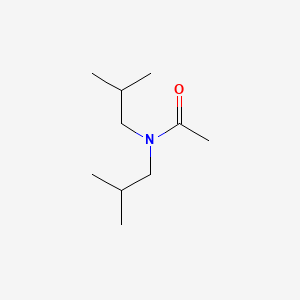
![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
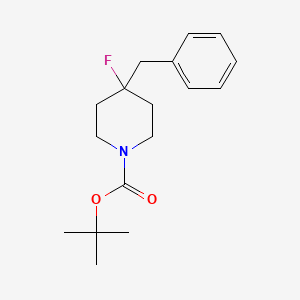
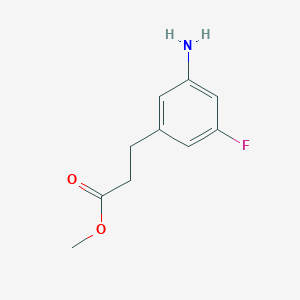
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)
